N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the ethoxyphenyl group:
Formation of the amide bond: The final step involves the coupling of the pyrazole derivative with an appropriate carboxylic acid or its derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- N-(4-ethoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(4-ethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group and the trimethyl-substituted pyrazole ring could influence its reactivity and interactions with biological targets.
Biological Activity
N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationships (SAR).
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.4 g/mol
- CAS Number : 957501-98-3
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | MCF7 | 3.79 | |
Compound 2 | SF-268 | 12.50 | |
Compound 3 | NCI-H460 | 42.30 |
In a study by Bouabdallah et al., compounds with similar structures showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances the lipophilicity and bioavailability of the compound.
- Phenyl Ring Modifications : The ethoxy group at the para position of the phenyl ring contributes to the overall activity by improving solubility and interaction with biological targets.
Case Studies
A recent case study evaluated the efficacy of several pyrazole derivatives against different cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced apoptotic effects in MCF7 cells, evidenced by increased levels of p53 and caspase-3 cleavage . This indicates a potential mechanism through which these compounds exert their anticancer effects.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)10-11-20-14(4)12(2)13(3)19-20/h6-9H,5,10-11H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHVIGLKRDDDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.